2,2,6,6-Tetramethylmorpholine

Beschreibung

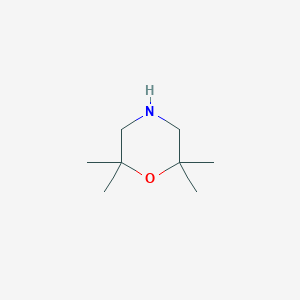

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-6-8(3,4)10-7/h9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGCGIPIDFQMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19151-69-0 | |

| Record name | 2,2,6,6-tetramethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Heterocyclic Amine Chemistry

2,2,6,6-Tetramethylmorpholine is a derivative of morpholine (B109124), a six-membered heterocyclic compound featuring both an amine (NH) and an ether (O) functional group. Morpholine itself is a widely used building block in organic synthesis. The introduction of four methyl groups at the C2 and C6 positions, adjacent to the nitrogen and oxygen atoms, places this compound within the specific class of sterically hindered amines.

Heterocyclic amines are fundamental components in a vast array of chemical and biological systems. Their utility spans from their role as bases and nucleophiles in synthesis to their presence in pharmaceuticals and agrochemicals. The properties of these amines can be finely tuned by altering the substituents on the ring. The tetramethyl substitution on the morpholine core is a prime example of how steric bulk can be strategically employed to modify reactivity and influence molecular interactions. For instance, while simple amines readily form multiple hydrates, the presence of bulky methyl groups in close proximity to the N-H group in analogous structures like 2,2,6,6-tetramethylpiperidine (B32323) can limit access for water molecules, thereby reducing the number of possible hydrates formed. iucr.org

Steric and Electronic Influences of Tetramethyl Substitution on Morpholine Core Reactivity

The defining characteristic of 2,2,6,6-tetramethylmorpholine is the significant steric hindrance imparted by the four methyl groups. This structural feature has profound consequences for its chemical behavior, primarily by shielding the nitrogen atom's lone pair of electrons.

Steric Effects: The bulky methyl groups physically obstruct the approach of other molecules to the nitrogen center. This "steric shielding" dramatically reduces its nucleophilicity compared to its parent compound, morpholine (B109124). In reactions where morpholine would act as a potent nucleophile, this compound often fails to react or reacts very slowly. rsc.org For example, in an attempted nucleophilic aromatic substitution (SNAr) reaction with a ruthenium-complexed chlorotoluene, morpholine successfully displaces the chlorine. However, under the same conditions, the sterically encumbered this compound showed no product formation, an outcome attributed directly to its steric influence. rsc.org This property makes it a non-nucleophilic base, capable of deprotonating acidic compounds without engaging in competing nucleophilic side reactions. This behavior is analogous to the well-known sterically hindered base, 2,2,6,6-tetramethylpiperidine (B32323) (TMP). wikipedia.org

Electronic Effects: The four methyl groups also exert an electronic influence on the morpholine ring. Methyl groups are known to be weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, which would typically increase its basicity. However, this electronic enhancement of basicity is often overshadowed by the steric factors that hinder the nitrogen's ability to interact with protons. The presence of the electronegative oxygen atom in the morpholine ring also withdraws electron density inductively, making the nitrogen less basic than in its carbocyclic analog, 2,2,6,6-tetramethylpiperidine.

The interplay of these steric and electronic effects is crucial for predicting the compound's reactivity. rsc.org While the methyl groups increase electron richness, the steric constraints they impose are often the dominant factor governing its chemical interactions. rsc.orgrsc.org

Overview of Key Research Areas Investigated for 2,2,6,6 Tetramethylmorpholine

Strategic Approaches to the Morpholine Ring System Synthesis Relevant to Tetramethyl Substitution

The construction of the morpholine ring, particularly with gem-dimethyl groups at both the C-2 and C-6 positions, requires robust and often tailored synthetic methods. Strategies range from classical cyclization reactions to modern catalytic ring-closing techniques.

A variety of cyclization strategies have been employed for the synthesis of substituted morpholines, some of which are applicable to heavily substituted systems. Iron-catalyzed ring-closing metathesis of aliphatic ethers has emerged as a method for synthesizing morpholines, alongside other heterocycles like tetrahydropyrans and tetrahydrofurans. ethz.chnih.gov This approach transforms simple aliphatic diethers into the corresponding cyclic ethers, enabled by a simple iron catalyst. ethz.chnih.gov

Another significant advancement is the use of photocatalysis. A diastereoselective annulation strategy using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the direct synthesis of morpholines from readily available starting materials, providing access to complex substitution patterns, including tri- and tetra-substituted morpholines. acs.org For the synthesis of morpholine-2,5-dione (B184730) structures, a "direct amide cyclization" of linear precursors has proven effective for creating analogues like 3,3,6,6-tetramethylmorpholine-2,5-dione (B3057918). uzh.ch

Other modern catalytic methods include:

Gold-Catalyzed Cyclization: A convenient method for constructing morpholine and piperazine (B1678402) derivatives involves the gold-catalyzed cyclization of alkynylamines or alkynylalcohols, which proceeds efficiently even at low catalyst loadings (1.0 mol%). rsc.org

Palladium-Catalyzed Cyclization: A base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the synthesis of various six-membered nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

Metal-Free Cyclization: A one-pot, metal-free synthesis of substituted morpholines can be achieved from aziridines and halogenated alcohols using an inexpensive ammonium (B1175870) persulfate salt. beilstein-journals.org This reaction proceeds via an Sₙ2-type ring opening followed by cyclization. beilstein-journals.org

It is important to note that in the context of ring-closing metathesis (RCM) for producing other complex molecules, morpholine can act as an impurity that inhibits the catalyst. acs.orgorgsyn.org Traces of morpholine (<20 ppm) in solvents like toluene (B28343) have been shown to cause catalyst inhibition and substrate isomerization, necessitating a solvent pre-treatment, such as an acid wash, for large-scale reactions. orgsyn.orgharvard.edu

Table 1: Modern Cyclization Methodologies for Morpholine Synthesis To view the data, click on the table headers to sort or use the search bar to filter.

| Methodology | Catalyst/Reagent | Substrates | Key Features | Citation(s) |

|---|---|---|---|---|

| Ring-Closing Metathesis | Iron Catalyst | Aliphatic diethers | Enables C-O/C-O bond metathesis. | ethz.chnih.gov |

| Photocatalytic Annulation | Visible-light photocatalyst + Lewis/Brønsted Acid | Various simple starting materials | High diastereoselectivity; access to tetra-substituted morpholines. | acs.org |

| Direct Amide Cyclization | N/A | Linear 2-hydroxyalkanoic acid & azirine derivatives | Effective for tetramethylmorpholine-2,5-dione analogues. | uzh.ch |

| Gold-Catalyzed Cyclization | Gold Catalyst (e.g., 1.0 mol%) | Alkynylamines/Alkynylalcohols | Efficient cascade cyclization and isomerization. | rsc.org |

| Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes with amine/alcohol functionalities | Base-free aerobic oxidative cyclization. | organic-chemistry.org |

| Metal-Free Cyclization | Ammonium Persulfate | Aziridines and halogenated alcohols | Inexpensive, metal-free, one-pot strategy. | beilstein-journals.org |

A key precursor for sterically hindered tetramethyl-substituted nitrogen heterocycles is 2,2,6,6-tetramethylpiperidin-4-one, commonly known as triacetonamine (B117949). wikipedia.orgarkat-usa.org Triacetonamine is synthesized via a poly-aldol condensation of acetone (B3395972) with ammonia. wikipedia.org The reaction is typically catalyzed by agents like calcium chloride. wikipedia.orggoogle.com Various catalysts and conditions have been explored to optimize the yield of this process, including the use of organotin halides and cyanuric halides. google.com

Triacetonamine serves as the primary starting material for producing 2,2,6,6-tetramethylpiperidine and its derivatives, such as the widely used radical scavenger TEMPO. wikipedia.orgchemicalbook.com While triacetonamine is a piperidinone (a six-membered ring with one nitrogen atom), its 2,2,6,6-tetramethyl substitution pattern makes it a highly relevant and strategic precursor for the analogous this compound. The conversion would conceptually involve a ring-modification strategy, such as a Baeyer-Villiger oxidation to introduce the oxygen atom adjacent to the carbonyl group, followed by reduction and dehydration, or a ring-opening and subsequent re-cyclization with a suitable two-carbon fragment. Although direct, high-yield conversions are not widely documented, the availability and established synthesis of triacetonamine make it the most logical and investigated starting point for building the this compound scaffold.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core tetramethylmorpholine ring is synthesized, further modifications can be made at the nitrogen atom or the carbon skeleton to alter its properties and create novel derivatives.

The secondary amine of the morpholine ring is a key site for functionalization. However, in this compound, the steric hindrance from the four methyl groups flanking the nitrogen atom significantly reduces its nucleophilicity, making reactions at this site challenging.

Direct N-alkylation, a common reaction for secondary amines, is often difficult. Studies on the analogous 2,2,6,6-tetramethylpiperidin-4-one show that direct alkylation is only feasible with highly reactive halides like allyl or benzyl (B1604629) bromide, and even then, yields can be low. arkat-usa.org An example of a successful N-functionalized derivative is 4-benzyl-2,2,6,6-tetramethylmorpholine. ontosight.ai To overcome the steric hindrance, alternative strategies are often employed, such as protecting the ketone of triacetonamine as an acetal (B89532) before N-alkylation, followed by deprotection. arkat-usa.org

Other N-functionalization strategies include:

N-Formylation: The synthesis of N-formylmorpholine from morpholine and formic acid has been reported. ajgreenchem.com

Derivatization for Analysis: Morpholine can be derivatized at the nitrogen atom for analytical purposes, for example, by reacting it with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

Silylation: Silylation is a common derivatization technique for amines to increase volatility and thermal stability for analysis. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. sigmaaldrich.com

N-O Bond Formation: The analogous 2,2,6,6-tetramethylpiperidin-1-ol (B109493) can be used to create N-O linked derivatives, such as 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate, which serves as a protecting group for amino acids. orgsyn.org

Table 2: Selected N-Functionalization Reactions To view the data, click on the table headers to sort or use the search bar to filter.

| Reaction Type | Reagent(s) | Product Type | Purpose/Comment | Citation(s) |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl derivative | Direct functionalization with a reactive halide. | arkat-usa.orgontosight.ai |

| N-Formylation | Formic acid | N-Formyl derivative | Creates an amide linkage. | ajgreenchem.com |

| N-Nitrosation | Sodium nitrite, HCl | N-Nitrosomorpholine | Analytical derivatization for GC-MS. | nih.govresearchgate.net |

| N-O Carbonate Formation | 4-Nitrophenyl chloroformate (from the N-ol) | N-Oxycarbonyl derivative | Creation of protecting groups (e.g., "Tempoc"). | orgsyn.org |

| Silylation | BSTFA, TMCS | N-Silyl derivative | Analytical derivatization for GC. | researchgate.netsigmaaldrich.com |

Altering the carbon framework of a pre-formed heterocyclic ring is a complex but powerful strategy known as skeletal editing. d-nb.inforesearchgate.net This approach allows for the insertion, deletion, or exchange of atoms within the molecular core, enabling rapid diversification of complex molecules without resorting to de novo synthesis. d-nb.inforesearchgate.net

While specific examples of skeletal editing applied directly to this compound are not abundant, the principles of modern synthetic chemistry provide a roadmap for such transformations. Key strategies include:

C-H Functionalization: This is a major strategy for modifying a carbon skeleton by converting an existing C-H bond into a C-C, C-N, or C-O bond. snnu.edu.cn Rhodium(III)-catalyzed C-H functionalization, for example, can be used to couple arenes with alkenes and alkynes. snnu.edu.cn Manganese catalysis has also been highlighted as a sustainable option for late-stage C-H functionalization of bioactive molecules. beilstein-journals.org For the tetramethylmorpholine scaffold, this could involve activating the C-H bonds at the C-3 or C-5 positions.

Ring Expansion/Contraction: Methods exist to transform one heterocyclic system into another. For instance, the aza-Achmatowicz reaction can convert functionalized furans into piperidinones, which can then be dehydrated to pyridines, demonstrating a ring expansion and atom exchange. d-nb.info

Decarboxylative Coupling: This method allows for the formation of C(sp²)-C(sp³) bonds by coupling (hetero)aryl halides with α-heteroatom carboxylic acids, enabling the synthesis of complex morpholines and providing entry to scaffolds that can be further derivatized. researchgate.net

Ozonolysis: A classical method for cleaving carbon-carbon double bonds, ozonolysis can be used to decrease the size of a carbon chain or break open a ring system for further modification. youtube.comyoutube.com

These advanced techniques represent the frontier of synthetic chemistry and offer potential pathways to modify the carbon skeleton of the this compound ring.

Green Chemistry Principles and Sustainable Synthesis Routes in Morpholine Derivative Production

There is a significant drive in modern organic synthesis to develop more environmentally benign and sustainable processes. The production of morpholine derivatives is no exception, with several green chemistry approaches being developed to replace traditional, often wasteful, methods.

A recently developed green synthesis of morpholines utilizes ethylene (B1197577) sulfate (B86663) (ES) as an inexpensive and readily available reagent. organic-chemistry.orgchemrxiv.org This two-step, redox-neutral protocol involves the selective monoalkylation of a 1,2-amino alcohol with ES, followed by cyclization. organic-chemistry.orgacs.org This method offers significant environmental and safety benefits over traditional routes that often use toxic reagents like chloroacetyl chloride and require hydride reductions. organic-chemistry.orgacs.org The ES-mediated approach eliminates a synthetic step and the associated waste, is scalable to over 100 grams, and uses greener solvents. organic-chemistry.orgchemrxiv.org

Other sustainable strategies in morpholine synthesis include:

Use of Earth-Abundant Catalysts: The use of iron, an inexpensive and non-toxic metal, for ring-closing metathesis is a greener alternative to precious metal catalysts like ruthenium or rhodium. ethz.chnih.gov

Metal-Free Reactions: Syntheses that avoid transition metal catalysts altogether, such as the one-pot synthesis from aziridines using ammonium persulfate, reduce concerns about toxic metal contamination and disposal. beilstein-journals.org

Photocatalysis: Using visible light as a renewable energy source to drive reactions, as seen in the diastereoselective annulation strategy, is a key principle of green chemistry. acs.org

Use of Green Solvents: N-formylmorpholine itself has been evaluated as a chemically stable, non-toxic, and non-corrosive green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Morpholines To view the data, click on the table headers to sort or use the search bar to filter.

| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (e.g., Ethylene Sulfate) | Citation(s) |

|---|---|---|---|

| Reagents | Chloroacetyl chloride, hydride reducing agents (e.g., Al/B hydrides). | Ethylene sulfate, tBuOK. | organic-chemistry.orgacs.org |

| Process | Typically a 3-step process. | One or two-step, redox-neutral process. | organic-chemistry.orgchemrxiv.org |

| Environmental Impact | More waste generated, use of toxic and hazardous reagents. | Less waste, elimination of toxic reagents and metal hydrides. | organic-chemistry.orgacs.org |

| Scalability | Standard. | Demonstrated on >100 g scale. | organic-chemistry.orgchemrxiv.org |

| Atom Economy | Lower due to multiple steps and use of reducing agents. | Higher, as it is a redox-neutral process. | organic-chemistry.orgchemrxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. acdlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. careerendeavour.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a comprehensive structural characterization.

Proton (¹H) NMR Spectroscopic Investigations

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts, signal integrations, and spin-spin coupling patterns. acdlabs.com In this compound, the four methyl groups (CH₃) attached to carbons 2 and 6 are chemically equivalent due to the molecule's symmetry. This equivalence results in a single, sharp signal in the ¹H NMR spectrum. The protons of the two methylene (B1212753) groups (CH₂) at positions 3 and 5 are also equivalent and typically appear as a distinct signal. The chemical shifts of these protons are influenced by the neighboring oxygen and nitrogen atoms.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.1-1.3 | Singlet | 12H |

| -CH₂- | ~2.6-2.8 | Singlet | 4H |

| -NH- | Variable | Broad Singlet | 1H |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Characterization and Chemical Shift Correlations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. savemyexams.com In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom gives a single peak. udel.edu The chemical shifts are indicative of the carbon's hybridization and electronic environment. udel.edu The carbon atoms of the four equivalent methyl groups will produce one signal. The two equivalent quaternary carbons at positions 2 and 6 will show another signal, and the two equivalent methylene carbons at positions 3 and 5 will appear as a third signal. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms. udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | ~25-35 |

| -C (CH₃)₂ | ~55-65 |

| -CH₂- | ~45-55 |

Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. lamission.edu

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule and its fragments. bioanalysis-zone.comlibretexts.org This high precision enables the calculation of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of this compound (C₈H₁₇NO). libretexts.org HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Illustrative) |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | 144.1381 |

Note: The observed mass is an illustrative value and may vary slightly in an actual experiment.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgnih.gov This technique is invaluable for elucidating the structure of a molecule by examining its fragmentation pathways. nih.gov The fragmentation of the protonated molecular ion of this compound would likely involve the cleavage of the morpholine ring. Common fragmentation patterns for cyclic amines and ethers often involve the loss of small neutral molecules or radical species. The fragmentation of this compound is expected to be influenced by the stability of the resulting fragment ions. A prominent fragmentation pathway would likely be the loss of a methyl group (CH₃), resulting in a stable tertiary carbocation.

Table 4: Plausible Fragmentation Pathways for [C₈H₁₇NO+H]⁺ in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 144.1 | 128.1 | CH₄ |

| 144.1 | 114.1 | C₂H₆ |

| 144.1 | 86.1 | C₄H₁₀ |

| 144.1 | 58.1 | C₅H₁₀O |

Note: These are hypothetical fragmentation pathways based on general principles of mass spectrometry. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Detailed experimental Infrared (IR) and Raman spectroscopy data specifically for this compound are not available in the reviewed scientific literature. To conduct a thorough analysis for functional group identification and to gain conformational insights, experimental spectra would be required.

For context, a typical analysis would involve:

Infrared (IR) Spectroscopy : Identifying characteristic absorption bands. Key vibrations would include C-H stretching from the methyl and methylene groups (typically in the 2850-3000 cm⁻¹ region), C-N stretching, C-O-C stretching (ether linkage, usually a strong band around 1100 cm⁻¹), and N-H stretching (if the amine is secondary, typically a weak to medium band around 3300-3500 cm⁻¹). Bending vibrations for CH₂, CH₃, and the morpholine ring would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Complementing the IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. One would expect to see strong signals for C-C backbone stretching and symmetric C-H bending modes. The combination of IR and Raman data helps in assigning vibrational modes comprehensively, based on selection rules (e.g., mutual exclusion rule if the molecule had a center of symmetry).

Without published spectra, a data table of vibrational frequencies and their assignments for this compound cannot be generated.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

A search of crystallographic databases and scientific literature indicates that a crystal structure for this compound has not been determined and deposited. While the structures of derivatives like 3,3,6,6-tetramethylmorpholine-2,5-dione have been resolved using X-ray crystallography, this information cannot be extrapolated to the title compound due to significant structural differences. nih.govuzh.ch

A future crystallographic study of this compound would provide precise data on:

Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group : The symmetry of the crystal lattice.

Atomic Coordinates : The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles : Exact measurements of all covalent bonds and the angles between them.

Conformation : The definitive chair, boat, or twist-boat conformation of the morpholine ring in the solid state.

Intermolecular Interactions : The nature and geometry of any hydrogen bonding or van der Waals forces that dictate the crystal packing.

Similarly, no studies utilizing electron diffraction for the structural determination of this compound were found. Therefore, a data table of crystallographic parameters cannot be provided.

Reactivity Profiles and Mechanistic Investigations of 2,2,6,6 Tetramethylmorpholine

Role as a Sterically Hindered Base and Proton Acceptor

2,2,6,6-Tetramethylmorpholine is a heterocyclic secondary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of four methyl groups on the adjacent carbon atoms. This steric bulk is a defining feature of its chemical reactivity, particularly its function as a non-nucleophilic proton acceptor. When deprotonated, it forms the corresponding amide, which serves as a powerful base in organic synthesis.

The lithium salt of this compound, known as lithium 2,2,6,6-tetramethylmorpholide, is a strong, sterically hindered base. While less commonly cited than its piperidine (B6355638) analogue, its reactivity is analogous to that of other lithium dialkylamides. Its primary role in this context is the abstraction of protons from weakly acidic carbon acids to generate highly reactive carbanion intermediates. wikipedia.org The non-nucleophilic nature of this base is crucial, as it minimizes side reactions, such as addition to carbonyl groups, allowing for clean deprotonation. wikipedia.org

For instance, in the deprotonation of ketones, a hindered base like lithium 2,2,6,6-tetramethylmorpholide can selectively remove a proton from the α-carbon, leading to the formation of an enolate. This carbanion equivalent is a cornerstone of carbon-carbon bond formation, readily reacting with various electrophiles like alkyl halides or carbonyl compounds. The choice of a sterically encumbered base is often critical for controlling the regioselectivity of enolate formation, favoring the kinetically preferred product. wikipedia.org

The utility of a hindered base is determined by a balance of its steric bulk, basicity, and aggregation state in solution. Lithium 2,2,6,6-tetramethylmorpholide belongs to the same class as widely used bases like Lithium diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). wikipedia.orgnih.gov

LDA is one of the most common hindered bases in organic synthesis, valued for its efficacy in generating kinetic enolates from ketones. wikipedia.orgnih.gov LiTMP, being even more sterically demanding than LDA, offers advantages in terms of regiocontrol and can exhibit higher reaction rates, potentially due to less stable ground-state aggregation. nih.gov The conjugate acid of LiTMP (TMPH) is also less likely to mediate regiochemical equilibrations compared to diisopropylamine (B44863) (i-Pr₂NH), the byproduct of LDA reactions. nih.gov

Lithium 2,2,6,6-tetramethylmorpholide is structurally similar to LiTMP, with the key difference being the oxygen atom in the morpholine (B109124) ring. This oxygen atom is expected to influence the base's solvation properties and potentially its aggregation state in solvents like tetrahydrofuran (B95107) (THF), but the high steric hindrance remains its dominant feature.

| Property | Lithium Diisopropylamide (LDA) | Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Lithium 2,2,6,6-Tetramethylmorpholide (Expected) |

|---|---|---|---|

| Structure of Amine Precursor | Diisopropylamine | 2,2,6,6-Tetramethylpiperidine (B32323) | This compound |

| Steric Hindrance | High | Very High nih.gov | Very High |

| pKa of Conjugate Acid | ~36 (in THF) wikipedia.org | ~37.3 | Slightly lower than LiTMP due to the inductive effect of oxygen |

| Key Features | Widely used for kinetic enolate formation; cost-effective. wikipedia.orgnih.gov | Greater steric bulk enhances regioselectivity; less prone to byproduct-mediated equilibration. nih.gov | High steric hindrance; oxygen atom may influence solubility and coordination. |

| Aggregation in THF | Primarily exists as a disolvated dimer. nih.gov | Exists in a dimer-monomer equilibrium. semanticscholar.org | Likely exists in solution as aggregates (dimers, monomers). |

Electrochemical Behavior and Redox Chemistry

Beyond its role as a base, this compound exhibits interesting redox chemistry, particularly under electrochemical oxidation, where it can serve as a precursor to nitrogen-centered radicals.

The electrochemical oxidation of this compound in a solvent like deoxygenated acetonitrile (B52724) proceeds via a one-electron transfer from the amine. rsc.org This single-electron transfer (SET) process generates a transient, highly reactive intermediate known as a radical cation. rsc.org The formation of this species has been investigated using techniques such as cyclic voltammetry and controlled-potential electrolysis. rsc.org This initial oxidation step is the gateway to the subsequent radical chemistry of the compound.

Following its formation, the radical cation of this compound is readily deprotonated to yield a neutral aminyl radical. rsc.org This nitrogen-centered radical is a key intermediate that can engage in further reactions. rsc.org

A well-documented example is the N-cyanomethylation of this compound when it is oxidized in acetonitrile. The proposed mechanism involves the following sequence: rsc.org

One-electron transfer from the parent amine to generate the radical cation. rsc.org

Deprotonation of the radical cation to give the corresponding aminyl radical. rsc.org

Hydrogen abstraction by the aminyl radical from the acetonitrile solvent, which affords a cyanomethylene radical. rsc.org

Cross-coupling of the aminyl radical with the solvent-derived cyanomethylene radical to form the final N-cyanomethylated product. rsc.org

The generation of the aminyl radical intermediate in this process has been confirmed by electron spin resonance (e.s.r.) spectroscopy experiments. rsc.org

Participation in Catalytic Cycles and Reaction Pathways

Furthermore, its ability to form aminyl radicals upon oxidation allows it to participate in radical-mediated reaction pathways. rsc.org This opens the possibility for its involvement in cycles initiated by single-electron transfer, where it could act as a recyclable source of a nitrogen-centered radical for additions to unsaturated systems or for hydrogen atom transfer (HAT) processes. For example, in the N-cyanomethylation reaction, the amine is consumed stoichiometrically, but it demonstrates a clear reaction pathway that could potentially be rendered catalytic with an appropriate terminal oxidant and reaction design.

Role in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Specific studies detailing the use of this compound as a ligand, base, or substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination were not identified in the provided search results.

Stereochemical Influence and Selectivity in Catalytic Systems

Information regarding the influence of this compound on the stereochemical outcome or selectivity of catalytic systems is not available in the provided search results. While sterically hindered amines can play a crucial role in directing stereoselectivity, no specific examples or data for this compound were found.

Reaction Mechanisms of N-Functionalization and Ring-Opening/Rearrangement Processes

Detailed mechanistic investigations into the N-functionalization (such as alkylation or acylation) or the ring-opening and rearrangement reactions specifically for this compound could not be located in the provided search results.

Table of Compounds Mentioned

Applications of 2,2,6,6 Tetramethylmorpholine and Its Derivatives in Advanced Chemical Disciplines

Utilization as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iq The properties of 2,2,6,6-tetramethylmorpholine, particularly its sterically hindered nitrogen atom, make it an interesting candidate for ligand applications.

Complexation with Transition Metals and Main Group Elements

The nitrogen atom in the this compound ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers, including transition metals and main group elements. tcd.ie The formation of these complexes is significantly influenced by the steric bulk created by the four methyl groups. This steric hindrance is a defining characteristic, similar to that in the well-studied 2,2,6,6-tetramethylpiperidine (B32323) base. chemicalbook.comwikipedia.org This bulk can limit the number of ligands that can coordinate to a single metal center, often resulting in complexes with lower coordination numbers than would be observed with less hindered amines like pyridine (B92270) or ammonia.

The presence of the ether oxygen atom in the morpholine (B109124) ring introduces an additional potential coordination site, allowing the molecule to act as a bidentate ligand, although coordination through the sterically less accessible oxygen is less common. The nature of the metal-ligand interaction depends on both the electronic and steric properties of the ligand and the metal ion.

Ligand Design Principles and Steric Effects on Metal Centers

The design of ligands is crucial for tuning the properties of metal complexes. researchgate.net The primary design feature of this compound as a ligand is its significant steric profile. Steric effects play a critical role in the stability, structure, and reactivity of coordination complexes. cam.ac.ukillinois.edu

Key steric effects of the this compound ligand include:

Control of Coordination Number: The bulky tetramethyl framework physically prevents a large number of other ligands from approaching the metal center, thereby enforcing lower coordination numbers.

Geometric Constraints: The ligand's bulk can dictate the geometry of the resulting complex, potentially stabilizing unusual or distorted geometries that would not be favored with smaller ligands. researchgate.net

Stabilization of Reactive Species: The steric shielding provided by the ligand can protect the metal center from unwanted side reactions or decomposition pathways, thereby stabilizing reactive metal species. researchgate.net

Influence on Reactivity: By limiting access to the metal center, the ligand can control the approach of substrates, leading to enhanced selectivity in catalytic applications.

The table below outlines the conceptual impact of increasing steric hindrance on the properties of a metal complex, comparing a simple amine, morpholine, and the sterically hindered this compound.

| Ligand | Relative Steric Hindrance | Expected Coordination Number | Influence on Metal Center |

| Ammonia | Low | Typically higher (e.g., 6) | Allows for formation of standard, high-symmetry complexes. |

| Morpholine | Moderate | Intermediate | May slightly influence geometry and reactivity. |

| This compound | High | Typically lower (e.g., 2, 3) | Enforces low coordination numbers and provides significant steric protection. cam.ac.uk |

Precursor in Organic Synthesis of Complex Molecular Architectures

As a functionalized heterocycle, this compound can serve as a starting material or a key reagent for the synthesis of more elaborate molecules. researchgate.net

Synthesis of Substituted Amines and Heterocyclic Compounds

The this compound scaffold can be used as a foundational structure for creating a variety of substituted amines and other heterocyclic systems. researchgate.net Although its direct use is not as widely documented as the synthesis of morpholine derivatives nih.govorganic-chemistry.org, its structure allows for several hypothetical transformations. Functionalization could occur at the nitrogen atom or, following ring-opening reactions, at the carbon backbone. The synthesis of complex heterocyclic compounds is a major focus of organic chemistry due to their prevalence in biologically active molecules. ethernet.edu.et

Reagent for Specific Chemical Transformations (e.g., allylic amination, hydroxylamine (B1172632) synthesis)

Due to the steric hindrance around the nitrogen atom, this compound is a poor nucleophile but an effective, non-nucleophilic base. This property is analogous to its piperidine (B6355638) counterpart, TMP, which is widely used in organic synthesis for deprotonation reactions where nucleophilic attack by the base is undesirable. chemicalbook.com

As a Non-Nucleophilic Base: In reactions such as eliminations or the formation of enolates, this compound can abstract a proton without competing in nucleophilic substitution side reactions.

Allylic Amination: While direct use in allylic amination is not prominently cited, related allylic amine syntheses often require precise control of reactivity, a role that could potentially be filled by derivatives of this hindered amine.

Hydroxylamine Synthesis: The synthesis of substituted hydroxylamines often involves the reaction of amines with oxidizing agents or specific electrophilic nitrogen sources. nih.govorganic-chemistry.org While direct conversion of this compound to a hydroxylamine derivative is not a standard procedure, its derivatives could be involved in more complex synthetic routes. google.com

The table below summarizes potential applications of this compound as a reagent in organic synthesis, based on the principles of sterically hindered amines.

| Transformation | Role of this compound | Rationale |

| Deprotonation of Ketones | Non-nucleophilic base | Forms kinetic enolates without undergoing addition to the carbonyl group. |

| Elimination Reactions | Base | Promotes E2 elimination over SN2 substitution. |

| Metalation Reactions | Precursor to a strong base | Can be deprotonated to form a lithium amide base, analogous to lithium tetramethylpiperidide (LTMP). wikipedia.org |

Role in Materials Science and Polymer Chemistry as Building Blocks

In materials science, building blocks are molecular units that are assembled into larger, functional materials such as polymers or metal-organic frameworks. scitechdaily.com The morpholine moiety is a recognized component in many biologically and therapeutically relevant molecules and has been used in medicinal chemistry. lifechemicals.com

The unique combination of a polar ether group and bulky, lipophilic tetramethyl groups makes this compound an interesting potential building block for polymers and other advanced materials. klinger-lab.de By incorporating this unit into a polymer backbone or as a side chain, one could influence several material properties:

Solubility and Polarity: The morpholine oxygen can participate in hydrogen bonding, affecting the polymer's solubility in various solvents.

Thermal Stability: The sterically hindered amine unit is a key component of Hindered Amine Light Stabilizers (HALS), which protect polymers from degradation. chemicalbook.comresearchgate.net Incorporating the this compound structure could yield polymers with inherent stability against light and thermal degradation.

Chain Packing and Morphology: The bulky tetramethyl groups would disrupt efficient polymer chain packing, likely leading to amorphous materials with lower densities and potentially altered mechanical properties.

While specific examples of polymers derived exclusively from this compound are not widespread, the principles of using such reactive building blocks are central to the development of new functional materials. tue.nl

Incorporation into Polymer Backbones for Functional Materials

There is no available research data detailing the incorporation of this compound into polymer backbones to create functional materials.

Design of Functionalized Monomers derived from this compound

There is no available research data on the design and synthesis of functionalized monomers derived from this compound for polymerization.

Theoretical and Computational Chemistry Studies on 2,2,6,6 Tetramethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and bonding characteristics. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules. physchemres.org

For 2,2,6,6-tetramethylmorpholine, these calculations would reveal key insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

A more detailed bonding analysis can be achieved using the Quantum Theory of Atoms in Molecules (QTAIM). pitt.edu This method analyzes the topology of the electron density to define atoms, bonds, and their properties. pitt.eduresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can quantify the nature of chemical bonds. researchgate.net For this compound, a QTAIM analysis would characterize the covalent nature of the C-C, C-H, C-N, C-O, and N-H bonds. Properties calculated at the BCP, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net

Table 1: Illustrative QTAIM Data for Selected Bonds in this compound This table presents hypothetical data based on typical values for organic molecules to illustrate the output of a QTAIM analysis.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C-N | 0.25 | -0.70 | Polar Covalent |

| C-O | 0.23 | -0.65 | Polar Covalent |

| C-C (ring) | 0.28 | -0.85 | Covalent |

| C-C (methyl) | 0.27 | -0.80 | Covalent |

| N-H | 0.30 | -1.10 | Polar Covalent |

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The morpholine (B109124) ring is a flexible six-membered heterocycle that can adopt several conformations, primarily the chair, boat, and twist-boat forms. The presence of four bulky methyl groups at the C2 and C6 positions in this compound introduces significant steric strain, which heavily influences the conformational landscape.

Conformational analysis of this molecule can be performed using a combination of computational methods. Molecular Mechanics (MM) force fields offer a rapid way to explore the potential energy surface and identify low-energy conformers. acs.org This initial search is typically followed by higher-level quantum chemical calculations (e.g., DFT) to refine the geometries and obtain more accurate relative energies of the stable conformers. researchgate.net

For this compound, the chair conformation is expected to be the most stable, as it generally minimizes torsional and angle strain in six-membered rings. researchgate.net However, the steric interactions between the axial methyl groups and other ring atoms could destabilize the chair form relative to a twist-boat conformation, which might better accommodate the bulky substituents. Computational studies are essential to quantify the energy difference between these forms. Studies on similarly substituted heterocycles have shown that bulky groups can significantly alter conformational equilibria. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from conformational analysis, showing the calculated energy difference (ΔE) and relative population at 298 K.

| Conformer | Method | Relative Energy (ΔE) (kcal/mol) | Relative Population (298 K) |

|---|---|---|---|

| Chair | DFT (B3LYP/6-31G) | 0.00 | ~98% |

| Twist-Boat | DFT (B3LYP/6-31G) | 2.50 | ~2% |

| Boat | DFT (B3LYP/6-31G*) | 6.00 | <0.1% |

Reaction Pathway Modeling and Transition State Characterization

This compound, like its piperidine (B6355638) analogue, is a sterically hindered secondary amine. wikipedia.org This structural feature makes it a poor nucleophile but an effective hindered base. Computational chemistry can model the pathways of reactions involving this molecule, providing insights into its reactivity. rsc.org

Reaction pathway modeling involves mapping the potential energy surface from reactants to products. acs.org A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the potential energy surface. mit.edu The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is a critical factor in determining the reaction rate.

For this compound, one could model its deprotonation of a substrate to understand its function as a base. The calculation would involve optimizing the geometries of the reactants, the transition state where the proton is being transferred, and the products. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Proton Transfer Reaction This table provides an example of the thermodynamic and kinetic data obtained from modeling a reaction pathway where this compound acts as a base.

| Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | +15.5 | Energy barrier for the reaction to occur. |

| Reaction Energy (ΔG_rxn) | -5.2 | The overall reaction is thermodynamically favorable. |

| Transition State Imaginary Frequency | -1250 cm⁻¹ | Confirms the structure as a true transition state for proton transfer. |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can be compared with experimental data to validate the computed structures and electronic properties. acs.org For this compound, the most common spectra to simulate are infrared (IR) and nuclear magnetic resonance (NMR).

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.govscielo.org.mx After optimizing the molecular geometry, a frequency calculation yields a set of normal modes and their corresponding frequencies and IR intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov The predicted spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations, such as N-H stretching, C-H stretching of the methyl and methylene (B1212753) groups, and C-O-C stretching of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. ruc.dk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of predicted ¹H and ¹³C NMR spectra is typically high enough to distinguish between different isomers or conformers and to confirm structural assignments.

Table 4: Illustrative Comparison of Calculated and Expected Experimental Spectroscopic Data This table demonstrates how theoretical calculations can predict key spectroscopic features for validation against experimental measurements.

| Spectroscopic Feature | Calculated Value (DFT) | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency | 3350 cm⁻¹ (scaled) | 3300-3500 cm⁻¹ | N-H stretch |

| IR Frequency | 1120 cm⁻¹ (scaled) | 1070-1150 cm⁻¹ | C-O-C asymmetric stretch |

| ¹³C NMR Shift | δ 75.2 ppm | δ 70-80 ppm | C(CH₃)₂ carbons (C2, C6) |

| ¹³C NMR Shift | δ 48.1 ppm | δ 45-55 ppm | CH₂ carbons (C3, C5) |

| ¹H NMR Shift | δ 1.25 ppm | δ 1.0-1.5 ppm | -CH₃ protons |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

While traditional methods for morpholine (B109124) synthesis exist, the future development for producing 2,2,6,6-tetramethylmorpholine will likely focus on novel routes that prioritize efficiency, safety, and atom economy. Current research into the synthesis of other sterically hindered amines and substituted morpholines highlights several promising avenues.

One emerging frontier is the application of continuous flow synthesis . This technology offers significant advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. A continuous flow approach to synthesizing substituted morpholines has been demonstrated using photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, suggesting a potential pathway for the efficient production of tetramethyl-substituted analogs. organic-chemistry.org

Catalytic strategies that avoid stoichiometric reagents are central to improving atom economy. Future synthetic routes could draw inspiration from:

Pd-catalyzed carboamination reactions , which have been successfully used to create substituted morpholines from ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov Adapting such methods could provide a modular and efficient route to this compound and its derivatives.

Lewis acid-catalyzed halo-etherification , a process that has shown success in generating various morpholine structures from alkenes. nih.gov

Photoredox catalysis , which has proven effective for the synthesis of sterically hindered primary amines by coupling O-benzoyl oximes with cyanoarenes. acs.orgnih.gov Exploring similar light-mediated reactions could open new, milder pathways to the tetramethylmorpholine scaffold.

The development of these routes will focus on minimizing waste, reducing energy consumption, and utilizing readily available starting materials, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency. organic-chemistry.org | Requires specialized equipment and optimization of flow parameters. |

| Pd-Catalyzed Carboamination | High modularity and potential for stereocontrol. nih.gov | Catalyst cost and removal from the final product. |

| Lewis Acid-Catalyzed Reactions | Use of readily available starting materials (alkenes). nih.gov | Control of regioselectivity with unsymmetrical precursors. |

| Photoredox Catalysis | Mild reaction conditions and novel reactivity. acs.orgnih.gov | Light penetration for large-scale reactions and catalyst cost. |

Exploration of New Catalytic Applications and Mechanistic Understanding

The steric hindrance around the nitrogen atom in this compound is its most defining feature, suggesting its primary role in catalysis would be as a non-nucleophilic base . Such bases are crucial in reactions where a strong base is needed to deprotonate a substrate without engaging in unwanted side reactions, such as addition to a carbonyl group.

Future research will likely explore its utility in:

Elimination Reactions: Promoting E2 reactions over S(_N)2 reactions, particularly in sensitive or sterically crowded systems.

Enolate Formation: Acting as a base to generate specific enolates from ketones or esters where other amine bases might lead to side products.

Furthermore, derivatives of morpholine have been investigated as organocatalysts . Studies on other morpholine-based catalysts in reactions like the 1,4-addition of aldehydes to nitroolefins have shown that steric hindrance plays a critical role in controlling stereoselectivity. nih.govfrontiersin.org The tetramethyl substitution in this compound could be leveraged to create highly rigid and predictable transition states in asymmetric catalysis, leading to high levels of enantiomeric excess in the products. Mechanistic studies, combining experimental kinetics with computational modeling, will be essential to understand the precise role of the steric bulk and the morpholine oxygen in transition state stabilization and catalyst turnover.

Integration into Advanced Functional Materials Beyond Traditional Applications

A significant future direction for this compound is its use as a building block for advanced functional materials, particularly polymers. The closely related 2,2,6,6-tetramethylpiperidine (B32323) structure is the cornerstone of Hindered Amine Light Stabilizers (HALS) . wikipedia.orgwelltchemicals.com HALS are exceptionally effective at protecting polymers from degradation caused by UV light and free radicals. frontiersin.orgnih.gov They function through a regenerative radical-trapping mechanism known as the Denisov cycle, which allows them to provide long-term stability at low concentrations. wikipedia.org

Given its structural similarity, this compound is a prime candidate for development as a novel HALS. The presence of the ether oxygen in the morpholine ring could modulate its properties compared to traditional piperidine-based HALS, potentially affecting its:

Solubility and compatibility with a wider range of polymer matrices.

Basicity and interaction with acidic components in polymer formulations.

Antioxidant activity and efficiency in the radical-trapping cycle.

Research in this area would involve synthesizing polymerizable derivatives of this compound or incorporating it as an additive into various polymers like polyurethanes, polyamides, and polyolefins. welltchemicals.comfrontiersin.org Beyond light stabilization, the unique structure could also impart other functionalities, such as antimicrobial properties, as has been recently discovered for some HALS compounds. frontiersin.orgnih.gov The versatility of the morpholine scaffold is being increasingly recognized in materials science for creating polymers with tailored thermal and mechanical properties. e3s-conferences.org

Table 2: Potential Applications of this compound in Functional Materials

| Material Application | Function | Potential Advantage over Existing Materials |

|---|---|---|

| Polymer Additive (HALS) | UV and thermal stabilization. wikipedia.org | Altered polarity and compatibility due to the ether oxygen; potentially novel radical scavenging activity. frontiersin.orgnih.gov |

| Monomer for Functional Polymers | Building block for specialty polymers. e3s-conferences.org | Introduction of a sterically hindered, basic site into the polymer backbone, influencing material properties. |

| Curing Agent/Cross-linker | Resin and epoxy hardening. e3s-conferences.org | Control over curing kinetics and final network structure due to steric hindrance. |

Advanced Computational Studies for Predictive Chemistry

As experimental exploration of this compound is still in its nascent stages, advanced computational studies offer a powerful tool to predict its behavior and guide future research. Density Functional Theory (DFT) calculations can provide fundamental insights into its structure and reactivity.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred chair/boat conformations and the energy barriers for ring inversion, which are crucial for understanding its role in stereoselective catalysis.

Proton Affinity and Basicity: Calculating its gas-phase and solution-phase basicity to quantitatively predict its performance as a non-nucleophilic base.

Reaction Mechanisms: Modeling the transition states of reactions where it is used as a catalyst or base to elucidate mechanistic pathways and predict product distributions. acs.org

Spectroscopic Properties: Calculating NMR, IR, and Raman spectra to aid in the characterization of the molecule and its derivatives. rsc.orgresearchgate.net

Radical Scavenging Pathways: Simulating the reactions involved in the Denisov cycle for a hypothetical morpholine-based HALS to assess its potential as a polymer stabilizer.

These computational models, validated by targeted experiments, will accelerate the discovery of new applications for this compound and its derivatives, enabling a more rational design of experiments and reducing the need for extensive empirical screening. mdpi.com

Q & A

What are the common synthetic routes for 2,2,6,6-Tetramethylmorpholine, and how do reaction conditions influence yield and selectivity?

Level : Basic

Answer :

this compound is synthesized via methods like direct amide cyclization of precursors or reactions between amines and alcohols under controlled conditions. Key variables include:

- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate cyclization but may lead to side reactions like decomposition.

- Reaction Time : Prolonged durations (48–72 hours) improve conversion rates but require monitoring to avoid byproduct formation.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) enhance reaction efficiency by promoting intermediate formation.

For example, cyclization of 2,2,6,6-tetramethylpiperidine derivatives with oxidizing agents like H₂O₂ under reflux yields the morpholine ring system. Optimization typically involves iterative adjustments of these parameters, validated by GC-MS or NMR to quantify purity and yield .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level : Basic

Answer :

- ¹H NMR : Resolves methyl group environments (δ 1.0–1.4 ppm for axial vs. equatorial methyl protons) and ring conformation. Coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) provide stereochemical insights .

- IR Spectroscopy : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight (m/z 157 for [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for validating synthetic intermediates .

How does steric hindrance from the methyl groups influence the reactivity of this compound in nucleophilic or catalytic applications?

Level : Advanced

Answer :

The bulky methyl groups impose significant steric constraints:

- Nucleophilic Reactions : Hindered access to the nitrogen lone pair reduces nucleophilicity. For instance, alkylation or acylation reactions proceed slower compared to less-substituted morpholines.

- Catalytic Activity : In coordination chemistry, the steric bulk limits metal-ligand interactions, altering catalytic selectivity. For example, in Ru(thd)₃ complexes, the ligand's steric profile affects metal center accessibility and thermal stability in MOCVD applications .

- Conformational Flexibility : Restricted ring puckering shifts equilibrium toward chair conformations, impacting transition-state geometries in SN2 reactions .

What methodologies are employed to differentiate and quantify isomers of this compound?

Level : Advanced

Answer :

Isomeric differentiation relies on:

- Dynamic NMR (DNMR) : Detects slow conformational exchange at low temperatures (e.g., -40°C), resolving axial-equatorial methyl populations. For example, coupling constants (J = 4–6 Hz) distinguish cis and trans isomers .

- Chromatography : Chiral stationary phases (e.g., cellulose derivatives) separate enantiomers via H-bonding interactions.

- Computational Modeling : Density Functional Theory (DFT) predicts relative stabilities and transition states, validated by experimental NMR data .

How is this compound utilized in polymer chemistry or advanced material synthesis?

Level : Advanced

Answer :

- Polymer Stabilization : Derivatives like 2,2,6,6-tetramethylpiperidinyl methacrylate are copolymerized with styrene or acrylates to create light-stable polymers. The bulky morpholine moiety quenches free radicals, enhancing UV resistance .

- Coordination Polymers : Serves as a ligand in metal-organic frameworks (MOFs), where its rigidity and electron-donating properties stabilize metal nodes (e.g., Ru or Pr complexes) for catalytic or sensing applications .

- Surface Functionalization : Silica nanoparticles grafted with morpholine derivatives exhibit tailored hydrophobicity for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.